molecular formula C9H8Br2O B3274148 2-Bromo-1-(3-bromo-4-methylphenyl)ethanone CAS No. 60208-05-1

2-Bromo-1-(3-bromo-4-methylphenyl)ethanone

Cat. No.: B3274148
CAS No.: 60208-05-1
M. Wt: 291.97 g/mol
InChI Key: GITHOLLTLASYCK-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-bromo-4-methylphenyl)ethanone (CAS 60208-05-1) is a brominated aromatic ketone with the molecular formula C₉H₈Br₂O and a molecular weight of 291.97 g/mol . It features a 3-bromo-4-methylphenyl substituent, which enhances its reactivity as an electrophilic intermediate. This compound is primarily utilized in synthesizing 3-Bromo Zolpidem, an impurity of the non-benzodiazepine sedative Zolpidem (a GABAₐ receptor agonist) . Its structural uniqueness lies in the dual bromine atoms and methyl group, which influence its electronic and steric properties in synthetic pathways.

Properties

IUPAC Name

2-bromo-1-(3-bromo-4-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITHOLLTLASYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801267475
Record name 2-Bromo-1-(3-bromo-4-methylphenyl)ethanone
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URL https://comptox.epa.gov/dashboard/DTXSID801267475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60208-05-1
Record name 2-Bromo-1-(3-bromo-4-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60208-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(3-bromo-4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(3-bromo-4-methylphenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 1-(3-bromo-4-methylphenyl)ethanone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-bromo-4-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-1-(3-bromo-4-methylphenyl)ethanone is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-bromo-4-methylphenyl)ethanone involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carbonyl group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Brominated Ethanone Derivatives

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and applications:

Compound Name Molecular Formula Substituents Key Applications Reference
2-Bromo-1-(4-hydroxyphenyl)ethanone C₈H₇BrO₂ 4-hydroxyphenyl Synthesis of adrenaline-type drugs
2-Bromo-1-(4-iodophenyl)ethanone C₈H₆BrIO 4-iodophenyl Organic synthesis intermediate
2-Bromo-1-(4-methoxyphenyl)ethanone C₉H₉BrO₂ 4-methoxyphenyl Thiazole and sulfonamide derivatives
2-Bromo-1-(3,5-difluorophenyl)ethanone C₈H₆BrF₂O 3,5-difluorophenyl High reactivity in electrophilic reactions
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone C₉H₆BrN₂O Pyrrolopyridinyl Marine drug research
2-Bromo-1-(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)ethanone C₁₃H₁₀BrF₃N₂OS Thiazole and trifluoromethylphenyl Heterocyclic compound synthesis
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-hydroxyphenyl analog () contains a hydroxyl group, enabling hydrogen bonding and participation in condensation reactions. The 4-methoxyphenyl derivative () has an electron-donating methoxy group, enhancing electrophilic substitution reactivity in aryl rings.

Physical and Chemical Properties

Compound Melting Point (°C) Yield in Synthesis Notable Properties
Target Compound Not reported Not reported High molecular weight (291.97 g/mol)
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 280–282 92% High thermal stability
2-Bromo-1-(3,5-difluorophenyl)ethanone Not specified Not reported Flammable, corrosive
2-Bromo-1-(4-hydroxyphenyl)ethanone Not reported Not reported Participates in adrenaline drug synthesis

Biological Activity

2-Bromo-1-(3-bromo-4-methylphenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8Br2O\text{C}_{9}\text{H}_{8}\text{Br}_{2}\text{O}

This compound features two bromine atoms and a ketone functional group, which contribute to its reactivity and biological activity. The presence of bromine enhances the compound's ability to interact with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It can also interact with receptors, potentially affecting signaling pathways.

These mechanisms suggest that the compound could have applications in treating various diseases, particularly those involving inflammatory processes or cancer.

Anti-inflammatory and Anticancer Properties

Research has indicated that this compound exhibits anti-inflammatory and anticancer activities. Studies have shown that the compound can inhibit the proliferation of cancer cell lines and reduce inflammation in vitro. For instance:

  • Cell Line Studies : In vitro assays demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, with IC50 values indicating significant potency against these cancer types .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It is believed that the bromine substituents may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFindingsMethodology
Study 1Demonstrated significant inhibition of U-87 cell line proliferationMTT assay
Study 2Showed anti-inflammatory effects in animal modelsIn vivo inflammation models
Study 3Assessed antioxidant capacity using DPPH scavenging methodSpectrophotometric analysis

These studies highlight the compound's potential as a therapeutic agent, warranting further investigation into its efficacy and safety profiles.

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight325.94 g/mol
Melting Point~128°C (similar analogs)
SolubilityDMSO, chloroform, ethanol
λmax (UV-Vis)265–280 nm

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Di-brominated derivativeExcess Br₂ or prolonged reaction timeUse stoichiometric Br₂, quench early
Hydrolyzed ketoneMoisture during workupDry solvents, inert atmosphere

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1-(3-bromo-4-methylphenyl)ethanone
Reactant of Route 2
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2-Bromo-1-(3-bromo-4-methylphenyl)ethanone

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